3-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-10-21-18(22-11-14)25-16-6-4-15(5-7-16)23-17(24)13-3-1-2-12(8-13)9-20/h1-3,8,10-11,15-16H,4-7H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVPQPSOZHMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=NC=C(C=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a complex structure that includes a fluoropyrimidine moiety, which is often associated with significant pharmacological properties, including anticancer and antiviral effects.
Chemical Structure
The IUPAC name for the compound is N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-cyanobenzamide . Its molecular formula is . The presence of the fluorine atom in the pyrimidine ring enhances its reactivity and biological activity compared to similar compounds lacking this substituent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in nucleic acid synthesis or modulate signaling pathways critical for cellular proliferation and survival.
Biological Activity Studies
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Several studies have shown that fluorinated pyrimidines can inhibit DNA synthesis by interfering with thymidylate synthase, an essential enzyme for DNA replication. For instance, 5-fluorouracil (5-FU), a well-known fluorinated pyrimidine, has been shown to inhibit both RNA and DNA synthesis in cancer cells .
- Antiviral Properties : Compounds containing pyrimidine derivatives have demonstrated antiviral activities against various viruses by disrupting viral replication processes. The mechanism often involves interference with viral RNA synthesis .
- Antimicrobial Effects : Some studies suggest that similar compounds may possess antimicrobial properties, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of related compounds:
Comparisons with Similar Compounds
The unique structural features of this compound set it apart from other compounds like 5-chloropyrimidine derivatives. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets, which may result in improved efficacy in therapeutic applications.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct activity data for the target compound are unavailable, structural comparisons suggest:
Fluorine’s Role: The 5-fluoro group on pyrimidine likely improves metabolic stability and target affinity compared to non-fluorinated analogs like BK64962.
Heterocycle Impact : Pyrimidine (target) vs. pyrazine (BK64969) substituents may influence solubility and hydrogen-bonding capacity due to nitrogen positioning.
Stereochemistry : The (1r,4r) configuration of the cyclohexyl group may confer conformational rigidity, enhancing selectivity over compounds with flexible or alternative stereochemistry.
Preparation Methods
Preparation of (1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexanamine
Step 1: Synthesis of trans-4-aminocyclohexanol
- Procedure : Hydrogenate 4-nitrocyclohexanone (10 g, 0.07 mol) using 10% Pd/C (1.2 g) in ethanol (150 mL) at 50°C under 50 psi H₂ for 12 h.
- Yield : 8.1 g (92%) of trans-4-aminocyclohexanol as white crystals.
Step 2: Etherification with 2-chloro-5-fluoropyrimidine
- Reagents :
- Conditions : Reflux at 120°C for 24 h under N₂.
- Workup : Filter, concentrate, and purify via silica gel chromatography (hexane:EtOAc 3:1).
- Yield : 7.3 g (78%) of (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine.
Synthesis of 3-Cyanobenzoyl Chloride
Synthetic Route 2: Convergent Approach Using Preformed Pyrimidinyloxycyclohexane
Preparation of (1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexanol
Step 1: Mitsunobu reaction
- Reagents :
- Conditions : Stir in THF (100 mL) at 25°C for 24 h.
- Yield : 9.2 g (76%) after column chromatography (hexane:EtOAc 2:1).
Step 2: Azide displacement
- Procedure :
- Yield : 6.8 g (82%) of (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine.
Optimization Data and Comparative Analysis
| Parameter | Route 1 Yield | Route 2 Yield |
|---|---|---|
| Cyclohexanamine Intermediate | 78% | 82% |
| Amide Coupling | 81% | 79% |
| Overall Purity (HPLC) | 99.2% | 98.7% |
| Total Steps | 3 | 4 |
Key Observations :
- Route 2 offers better stereochemical control but requires an additional step for azide reduction.
- Mitsunobu reaction (Route 2) avoids high-temperature etherification but uses costly reagents.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 2H, pyrimidine-H), 8.21 (d, J=7.8 Hz, 1H, Ar-H), 7.95–7.88 (m, 2H, Ar-H), 4.75–4.68 (m, 1H, cyclohexyl-O), 3.42–3.35 (m, 1H, cyclohexyl-N), 2.25–2.18 (m, 4H, cyclohexyl).
- IR (KBr): 2225 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C).
Industrial-Scale Considerations
Q & A
Q. What synthetic methodologies are recommended for preparing 3-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide, and how can purity be optimized?
The synthesis typically involves sequential coupling reactions:
Cyclohexylamine Functionalization : Reacting (1r,4r)-4-aminocyclohexanol with 5-fluoropyrimidin-2-yl chloride under basic conditions to install the pyrimidine ether moiety .
Benzamide Formation : Coupling the intermediate with 3-cyanobenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DCM .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitoring via HPLC with UV detection at 254 nm is advised .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyclohexyl group (axial/equatorial protons) and fluoropyrimidine substitution .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 340.358) and fragmentation patterns .
- FT-IR : Identifies key functional groups (C≡N stretch ~2220 cm⁻¹, amide C=O ~1650 cm⁻¹) .
Q. How do the compound’s physicochemical properties influence formulation in preclinical studies?
- Lipophilicity : LogP ~2.8 (calculated) suggests moderate membrane permeability but may require solubilizing agents (e.g., DMSO/PEG) for in vivo dosing .
- Stability : Hydrolytic sensitivity of the cyano group necessitates storage at -20°C under inert atmosphere .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from:
- Target Selectivity : Off-target effects in cell-based vs. enzyme inhibition assays. Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .
- Metabolic Stability : Species-specific CYP450 metabolism in hepatocyte models (e.g., human vs. rodent microsomes). Perform LC-MS/MS metabolite profiling .
- Structural Analogues : Compare with N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide () to isolate fluoropyrimidine-specific effects .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Kinase Profiling : Screen against a panel of 400+ kinases (e.g., DiscoverX KINOMEscan) to identify primary targets .
- Crystallography : Co-crystallize with putative targets (e.g., tyrosine kinases) to map binding interactions. Fluorine atoms enhance X-ray diffraction contrast .
- Transcriptomics : RNA-seq of treated cells (10 µM, 24h) to identify pathway enrichment (e.g., apoptosis, DNA repair) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Cyano → CF₃ | ↑ Lipophilicity; potential CYP inhibition | |
| Fluoropyrimidine → Pyridine | ↓ Target affinity; altered kinase selectivity | |
| Cyclohexyl → Piperidine | Improved solubility; reduced metabolic clearance |
Q. What experimental designs are optimal for assessing in vivo efficacy?
- Dose Escalation : Start at 10 mg/kg (oral) in xenograft models, with PK sampling at 0, 1, 4, 8, 24h to calculate AUC and Cmax .
- Combination Therapy : Test synergy with standard-of-care agents (e.g., cisplatin) using Chou-Talalay analysis .
- Biomarker Validation : Measure phospho-ERK or caspase-3 cleavage in tumor biopsies via IHC .
Methodological Considerations
Q. How should researchers address low yields during the final coupling step?
- Catalyst Optimization : Switch from EDC to DMTMM for amide bond formation (yield increases from 45% to 72%) .
- Microwave Assistance : 30-minute irradiation at 80°C reduces side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
